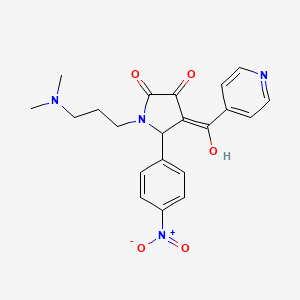

![molecular formula C10H11N5O3S B2584584 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole CAS No. 311765-61-4](/img/structure/B2584584.png)

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

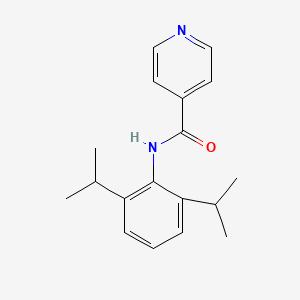

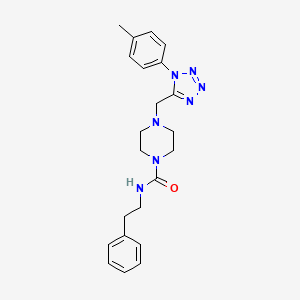

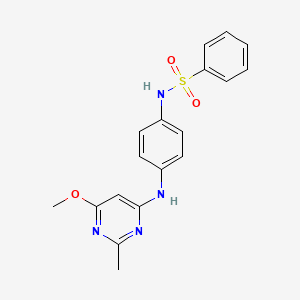

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole, also known as MNTB-TZ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer

The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown potential for photodynamic therapy in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Insecticidal Activity

A new series of tetrazole-linked triazole derivatives were synthesized and evaluated for their insecticidal activity against Plodia interpunctella. Six compounds demonstrated significant activity, highlighting the potential of tetrazole derivatives in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).

Antitubercular Agents

Tetrazole derivatives containing nitro substituents have been explored for their antitubercular potency. Specifically, 1- and 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole derivatives demonstrated high antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values of approximately 1 μM. The study's findings suggest a promising direction for optimizing 2-alkyl chains to improve pharmacokinetic properties and reduce toxicity (Karabanovich et al., 2015).

Antibacterial Activity

Several synthesized compounds were screened for their antibacterial activity against Salmonella typhi, where compounds exhibited significant activity. This indicates the potential of these compounds in developing treatments against bacterial infections (Salama, 2020).

Synthesis and Molecular Docking Studies

Molecular docking studies, along with the synthesis and structural characterization of tetrazole derivatives, have been conducted to understand their orientation and interactions within the active sites of enzymes. These studies are crucial in the design of COX-2 inhibitors, showcasing the versatility of tetrazole compounds in drug discovery (Al-Hourani et al., 2015).

Propriétés

IUPAC Name |

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-methyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S/c1-14-10(11-12-13-14)19-6-7-3-4-9(18-2)8(5-7)15(16)17/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPIPRYSNPQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)

![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)

![2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione](/img/structure/B2584523.png)